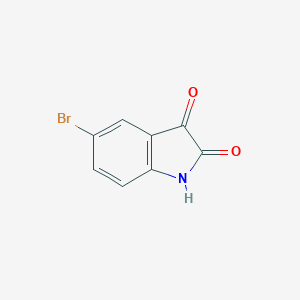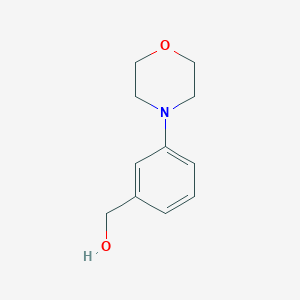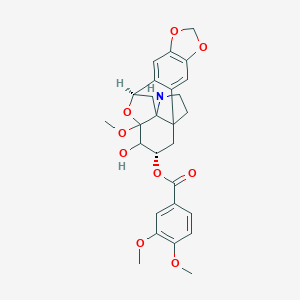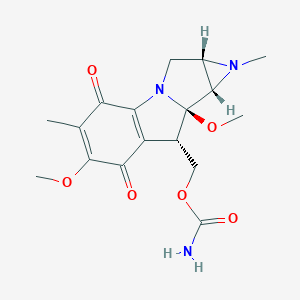
5-Bromoisatín
Descripción general
Descripción
5-Bromoisatin is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 5-position of the isatin structure, making it a 5-haloisatin. It has the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . 5-Bromoisatin is known for its biological and pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Aplicaciones Científicas De Investigación
5-Bromoisatin has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Bromoisatin is a derivative of isatin, a versatile molecule with important applications in synthetic organic chemistry It’s known that isatin derivatives show a wide range of biological and pharmacological activity, such as antibacterial, antifungal, and anti-hiv .
Mode of Action
It’s known that isatin derivatives interact with their targets to exert their effects . For instance, 5-Bromoisatin’s inotropic activity has been studied on rhythmically stimulated papillary muscles of guinea pigs .
Biochemical Pathways
It’s known that isatin derivatives can affect various biochemical pathways due to their wide range of biological and pharmacological activity .
Result of Action
5-Bromoisatin is reported to exhibit analgesic and sedative properties at a dose of 0.2g/kg in mice . This suggests that the compound can have significant molecular and cellular effects, potentially influencing neuronal activity and pain perception.
Análisis Bioquímico
Biochemical Properties
5-Bromoisatin has been used in the synthesis of various compounds, including N-derivatives of 5-bromoisatin, N-substituted pyrroles, linear polyaryleneoxindoles, and others
Cellular Effects
While specific cellular effects of 5-Bromoisatin are not fully documented, it has been found to inhibit the proliferation of certain cancer cells and induce apoptosis . This suggests that 5-Bromoisatin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been synthesized using pyridinium bromochromate in acetic acid medium , suggesting that it may have certain stability and degradation characteristics
Dosage Effects in Animal Models
In animal models, 5-Bromoisatin has been shown to enhance the apoptotic index and reduce cell proliferation in the distal colon . A reverse dose effect was observed, with a significant difference between doses for macrophage infiltration . This suggests that the effects of 5-Bromoisatin may vary with different dosages, and high doses could potentially have toxic or adverse effects.
Métodos De Preparación
5-Bromoisatin can be synthesized through various methods. One common synthetic route involves the bromination of isatin using reagents such as pyridinium bromochromate (PBC) in an acetic acid medium . The reaction typically involves heating the mixture at 90°C for 20 minutes, followed by extraction and purification steps . Another method involves the reaction of N-halosaccharins with isatin in the presence of silicon dioxide . These methods are efficient and yield high-purity 5-Bromoisatin.
Análisis De Reacciones Químicas
5-Bromoisatin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of isatin.
Coupling Reactions: It can participate in coupling reactions such as Heck arylation, Suzuki, Buchwald, Negishi, and Stille coupling reactions.
Comparación Con Compuestos Similares
5-Bromoisatin can be compared with other similar compounds, such as:
5-Fluoroisatin: Similar in structure but with a fluorine atom at the 5-position.
5-Iodoisatin: Contains an iodine atom at the 5-position.
5-Methoxyisatin: Features a methoxy group at the 5-position.
These compounds share similar chemical properties but differ in their biological activities and applications. 5-Bromoisatin is unique due to its specific biological activities and its efficiency in various synthetic reactions.
Propiedades
IUPAC Name |
5-bromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVCESWADCIXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236037 | |
| Record name | 5-Bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-48-9 | |
| Record name | 5-Bromoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromoisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoindoline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)





